molecular formula C13H14N2O2S B13374480 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one

5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B13374480
M. Wt: 262.33 g/mol
InChI Key: KJEMUDOUXSMLLS-FLIBITNWSA-N
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Description

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxybenzylidene group, a methyl group, and a methylsulfanyl group attached to an imidazol-4-one core. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methoxybenzaldehyde with 1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazol-4-one core can be reduced to the corresponding imidazolidine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidines.

    Substitution: Various substituted imidazol-4-one derivatives.

Scientific Research Applications

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The methoxybenzylidene group plays a crucial role in binding to the active sites of enzymes, while the imidazol-4-one core contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxybenzylidene group and a methylsulfanyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-1-methyl-2-methylsulfanylimidazol-4-one

InChI

InChI=1S/C13H14N2O2S/c1-15-11(12(16)14-13(15)18-3)8-9-4-6-10(17-2)7-5-9/h4-8H,1-3H3/b11-8-

InChI Key

KJEMUDOUXSMLLS-FLIBITNWSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OC)/C(=O)N=C1SC

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OC)C(=O)N=C1SC

Origin of Product

United States

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